molecular formula C20H16N2O5S2 B589605 Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity CAS No. 1391052-15-5

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity

Cat. No.: B589605
CAS No.: 1391052-15-5
M. Wt: 428.477
InChI Key: GEYIFUZAGWPGGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are also not widely documented. it is known that high-purity, pharmacopoeia-grade versions of this compound are produced for use as analytical standards in high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: The parent compound used to treat type 2 diabetes.

    Rosiglitazone: Another thiazolidinedione used for diabetes treatment.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity is unique in its specific structure, which includes a dimer ether linkage. This structural feature distinguishes it from other pioglitazone-related compounds and makes it particularly useful as an analytical standard for detecting and quantifying impurities in pioglitazone samples .

Properties

IUPAC Name

5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYIFUZAGWPGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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